molecular formula C27H25NO10 B14162930 Berberine deriv jci 2223 CAS No. 81548-58-5

Berberine deriv jci 2223

Cat. No.: B14162930
CAS No.: 81548-58-5
M. Wt: 523.5 g/mol
InChI Key: ZPMGZHXBIVBJEA-UHFFFAOYSA-N
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Description

Berberine deriv jci 2223 is a derivative of berberine, an isoquinoline alkaloid found in various plants such as Coptis chinensis and Berberis vulgaris. Berberine has been traditionally used in Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and antidiarrheal properties . The derivative jci 2223 has been synthesized to enhance the bioavailability and therapeutic efficacy of berberine.

Chemical Reactions Analysis

Types of Reactions

Berberine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxide anions for substitution reactions and primary amines for the formation of 9-N-alkyl derivatives . The reaction conditions often involve alkaline media and controlled temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted berberine derivatives, such as 9-O-glycosyl-berberine and 9-N-alkyl-berberine .

Scientific Research Applications

Berberine deriv jci 2223 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of berberine deriv jci 2223 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Berberine deriv jci 2223 can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its enhanced bioavailability and therapeutic efficacy compared to other berberine derivatives. Its ability to modulate multiple molecular targets makes it a promising candidate for various therapeutic applications .

Properties

CAS No.

81548-58-5

Molecular Formula

C27H25NO10

Molecular Weight

523.5 g/mol

IUPAC Name

dimethyl 3-(2,3-dimethoxy-6-methoxycarbonylphenyl)-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C27H25NO10/c1-32-16-7-6-14(25(29)34-3)19(24(16)33-2)23-21(27(31)36-5)20(26(30)35-4)22-15-11-18-17(37-12-38-18)10-13(15)8-9-28(22)23/h6-7,10-11H,8-9,12H2,1-5H3

InChI Key

ZPMGZHXBIVBJEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C(=C3N2CCC4=CC5=C(C=C43)OCO5)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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